molecular formula C20H12Cl2N2O2 B266106 (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Numéro de catalogue B266106
Poids moléculaire: 383.2 g/mol
Clé InChI: XGTHHNBNQVWQKF-XMHGGMMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as DCPIQ, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DCPIQ belongs to the class of quinazoline derivatives and has been shown to possess potent anticancer properties.

Mécanisme D'action

The exact mechanism of action of (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit the activity of several kinases, including EGFR, HER2, and Src, which are known to be overexpressed in many types of cancer. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits cell proliferation and induces apoptosis in cancer cells. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In vivo studies have shown that (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits tumor growth and metastasis in mouse models of breast cancer and lung cancer.

Avantages Et Limitations Des Expériences En Laboratoire

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and reproducibility. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one also has some limitations. It is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one also has limited solubility in aqueous solutions, which may limit its use in some experiments.

Orientations Futures

There are several future directions for the study of (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One direction is to further investigate its mechanism of action and identify other signaling pathways that are inhibited by (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. Another direction is to evaluate its safety and toxicity profile in animal models and eventually in clinical trials. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one could also be tested in combination with other anticancer drugs to determine if it has synergistic effects. Finally, (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one could be modified to improve its solubility and bioavailability, which would increase its potential as a cancer therapeutic.

Méthodes De Synthèse

The synthesis of (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 3,4-dichlorophenol with 2-aminobenzonitrile in the presence of a catalyst to form 4-(3,4-dichlorophenoxy)quinazoline. The resulting compound is then reacted with cyclohexane-1,3-dione in the presence of a base to form (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. The synthesis method has been optimized to yield high purity (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one with good yield and reproducibility.

Applications De Recherche Scientifique

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits tumor growth in mouse models of breast cancer and lung cancer.

Propriétés

Nom du produit

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Formule moléculaire

C20H12Cl2N2O2

Poids moléculaire

383.2 g/mol

Nom IUPAC

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-10-9-12(11-16(15)22)26-20-13-5-1-3-7-17(13)23-19(24-20)14-6-2-4-8-18(14)25/h1-11,23H/b19-14+

Clé InChI

XGTHHNBNQVWQKF-XMHGGMMESA-N

SMILES isomérique

C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=CC(=C(C=C4)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=CC(=C(C=C4)Cl)Cl

SMILES canonique

C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=CC(=C(C=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.